molecular formula C7H12O3 B1470495 2-(Oxolan-3-yl)propanoic acid CAS No. 1489399-71-4

2-(Oxolan-3-yl)propanoic acid

Cat. No.: B1470495
CAS No.: 1489399-71-4
M. Wt: 144.17 g/mol
InChI Key: MILXYGVGBFRIEW-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXYGVGBFRIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Oxolan-3-yl)propanoic acid, also known as 2-methyl-3-(oxolan-3-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxolane (tetrahydrofuran) ring. Its molecular formula is C8H14O3C_8H_{14}O_3 with a molecular weight of approximately 158.19 g/mol. The structural formula can be represented as follows:

2 Oxolan 3 yl propanoic acid\text{2 Oxolan 3 yl propanoic acid}

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The compound has shown promise in studies related to:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain oxidoreductases, which are crucial for various metabolic processes .
  • Receptor Interaction : Its potential to act as a ligand for specific receptors has been explored, indicating possible applications in drug development targeting chemokine signaling pathways .

Antioxidant Activity

One notable aspect of this compound is its antioxidant properties. In vitro assays have demonstrated that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Study 1: Antioxidant Efficacy

A study conducted using the ROS-Glo™ H₂O₂ assay evaluated the antioxidant capacity of this compound at varying concentrations (10 µM and 50 µM). The results indicated a significant reduction in ROS levels compared to controls, suggesting a concentration-dependent antioxidant effect .

Concentration (µM)ROS Level Reduction (%)
1035
5060

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with oxidoreductase enzymes. The compound was screened against a panel of enzymes to assess its inhibitory potential. Results indicated that it could inhibit specific enzymes involved in metabolic pathways, with IC₅₀ values ranging from 1.5 to 5 µM depending on the enzyme target .

EnzymeIC₅₀ (µM)
Enzyme A1.5
Enzyme B3.0
Enzyme C5.0

Scientific Research Applications

Chemistry

Building Block for Complex Molecules:
2-(Oxolan-3-yl)propanoic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique oxolane structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeProducts FormedCommon Reagents
OxidationKetones/AldehydesKMnO4, CrO3
ReductionAlcoholsLiAlH4, NaBH4
SubstitutionSubstituted Oxolane DerivativesNucleophiles (OH-, RO-)

Biology

Enzyme Catalysis Studies:
The chiral nature of this compound makes it an important compound for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds allows it to participate in various biochemical processes.

Case Study:
Research has shown that derivatives of this compound can act as substrates for specific enzymes, influencing metabolic pathways related to amino acid metabolism.

Medicine

Drug Development:
This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural features contribute to the design of drugs with enhanced efficacy and selectivity.

Example Applications:

  • Development of anti-inflammatory agents.
  • Synthesis of neuroprotective drugs targeting neurological disorders.

Industrial Applications

In industry, this compound is employed in the production of various materials, including polymers with tailored properties. Its unique chemical characteristics facilitate its use in creating materials with specific functionalities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxolan-3-yl)propanoic acid
Reactant of Route 2
2-(Oxolan-3-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.